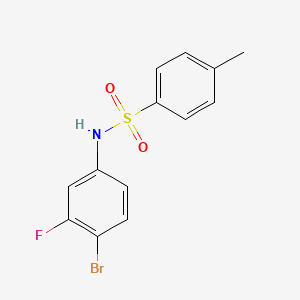

N-(4-bromo-3-fluorophenyl)-4-methylbenzenesulfonamide

Description

Properties

IUPAC Name |

N-(4-bromo-3-fluorophenyl)-4-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrFNO2S/c1-9-2-5-11(6-3-9)19(17,18)16-10-4-7-12(14)13(15)8-10/h2-8,16H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQZDIXJWYCNESW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrFNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-3-fluorophenyl)-4-methylbenzenesulfonamide typically involves the reaction of 4-bromo-3-fluoroaniline with 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonamide bond. The reaction conditions generally include:

Temperature: Room temperature to 50°C

Solvent: Dichloromethane or another suitable organic solvent

Reaction Time: 2-4 hours

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-3-fluorophenyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms on the benzene ring can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can be used in cross-coupling reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.

Major Products Formed

Substitution Products: Formation of derivatives with different substituents replacing bromine or fluorine.

Oxidation Products: Formation of sulfone derivatives.

Reduction Products: Formation of amine derivatives.

Scientific Research Applications

N-(4-bromo-3-fluorophenyl)-4-methylbenzenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-bromo-3-fluorophenyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the bromine and fluorine atoms may enhance binding affinity through halogen bonding or hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The bromo and fluoro substituents in the target compound influence electronic and steric properties compared to other halogens or alkyl/alkoxy groups in similar sulfonamides. Key comparisons include:

Table 1: Substituent Impact on Melting Points and Molecular Conformation

- 4l in ) .

- Conformational Flexibility : The dihedral angle in (66.87°) indicates restricted rotation due to the pyridyl group, whereas para-substituted phenyl analogs (e.g., ) show variable dihedral angles (45.86°–86.1°) depending on substituents .

Table 2: Functional Group Impact on Bioactivity

- Sulfonamide vs. Urea : Tolbutamide () replaces the sulfonamide with a urea group, enabling hypoglycemic activity via pancreatic β-cell modulation, unlike sulfonamides targeting microbial enzymes .

- Heterocyclic Moieties : The oxazolyl group in enhances antimicrobial activity, while the pyridyl group in serves as a scaffold for anti-tumor agents, highlighting substituent-driven selectivity .

Crystallographic and Hydrogen-Bonding Patterns

- N-(4-Aminophenyl)-4-methylbenzenesulfonamide (): Forms 3D networks via N–H⋯O/N hydrogen bonds, contrasting with halogen-dominated interactions in brominated analogs .

- N-(3-Bromo-5-methyl-2-pyridyl)-4-methylbenzenesulfonamide () : Exhibits intramolecular N–H⋯Br and intermolecular C–H⋯π interactions, stabilizing its crystal lattice .

Biological Activity

N-(4-bromo-3-fluorophenyl)-4-methylbenzenesulfonamide is a sulfonamide derivative that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanism of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

- Molecular Formula : C13H12BrFNO2S

- Molecular Weight : 335.21 g/mol

- Functional Groups : Sulfonamide, aromatic bromine, and fluorine substituents.

The unique structure of this compound combines sulfonamide chemistry with halogenation, enhancing its biological activity through improved binding interactions with target proteins.

The mechanism of action for this compound primarily involves:

- Enzyme Inhibition : The sulfonamide group can form hydrogen bonds with active site residues in enzymes, particularly those involved in folic acid synthesis, which is crucial for bacterial growth inhibition.

- Halogen Bonding : The presence of bromine and fluorine enhances the compound's binding affinity through halogen bonding or hydrophobic interactions, potentially increasing its efficacy against specific molecular targets.

Antibacterial Activity

This compound has demonstrated significant antibacterial properties. Sulfonamides are known to inhibit the synthesis of folic acid in bacteria, crucial for their growth and proliferation. This compound's structural characteristics suggest a similar mechanism:

- Inhibition of Bacterial Growth : Studies indicate that compounds with sulfonamide groups effectively inhibit the growth of various bacterial strains by targeting folate metabolism.

Case Studies

-

Inhibition Studies :

- A study involving a series of sulfonamides demonstrated that compounds with halogen substitutions showed enhanced inhibitory effects on cancer cell lines compared to their unsubstituted counterparts.

- The IC50 values for these compounds ranged from 0.49 µM to 1.25 µM against specific cancer targets, indicating potent activity .

- Mechanistic Insights :

Data Tables

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Sulfonamide with Br and F substitutions | Antibacterial, potential anticancer |

| Similar Compound 1 | Chlorine instead of Bromine | Antimicrobial |

| Similar Compound 2 | Different fluorine position | Antitumor |

Q & A

Q. What are the standard synthetic routes for preparing N-(4-bromo-3-fluorophenyl)-4-methylbenzenesulfonamide?

The compound is typically synthesized via nucleophilic substitution between 4-methylbenzenesulfonyl chloride and 4-bromo-3-fluoroaniline. Key steps include:

- Reagent Preparation : Purify 4-methylbenzenesulfonyl chloride and 4-bromo-3-fluoroaniline via recrystallization or column chromatography to minimize side reactions.

- Reaction Conditions : Conduct the reaction in anhydrous dichloromethane or tetrahydrofuran (THF) under inert atmosphere (N₂/Ar) at 0–5°C, followed by gradual warming to room temperature.

- Workup : Quench with ice-cold water, extract the product using ethyl acetate, and purify via silica-gel chromatography. Confirm purity using HPLC or TLC .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., bromo, fluoro, and methyl groups). The sulfonamide proton (N–H) typically appears as a broad singlet at δ 7.5–8.5 ppm .

- X-ray Crystallography : Resolves the crystal structure, confirming bond angles, torsion angles, and intermolecular interactions (e.g., hydrogen bonding between sulfonamide groups). For example, used X-ray diffraction to resolve a related sulfonamide’s orthorhombic crystal system .

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 382.96 for C₁₃H₁₀BrFNO₂S).

Q. How does the solubility profile of this compound influence experimental design?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., CH₂Cl₂). For biological assays:

- Prepare stock solutions in DMSO (≤1% v/v in final assays to avoid cytotoxicity).

- For kinetic studies, use sonication or heating (40–50°C) to enhance solubility .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction outcomes during synthesis?

Unexpected products (e.g., double sulfonamides or regioisomers) may arise due to:

- Competing Nucleophiles : Trace moisture or impurities in aniline can lead to side reactions. Dry reagents rigorously and monitor reaction progress via TLC.

- Steric Effects : Bulky substituents (e.g., 4-bromo-3-fluoro) may hinder sulfonamide formation. Optimize stoichiometry (1:1.2 molar ratio of aniline to sulfonyl chloride) and extend reaction time (24–48 hrs).

- Structural Confirmation : Use 2D NMR (COSY, NOESY) and X-ray diffraction to distinguish between products, as demonstrated in for a similar unexpected "double" sulfonamide .

Q. What strategies are recommended for studying structure-activity relationships (SAR) in sulfonamide derivatives?

- Analog Synthesis : Modify substituents on the phenyl rings (e.g., replace Br with Cl, F with CF₃) to assess electronic effects. highlights the impact of trifluoromethyl groups on lipophilicity and metabolic stability .

- Biological Assays : Test analogs for enzyme inhibition (e.g., carbonic anhydrase, serine proteases) using fluorometric or colorimetric assays. Compare IC₅₀ values against reference inhibitors like acetazolamide .

- Computational Modeling : Perform DFT calculations to map electrostatic potentials and identify key binding motifs. Molecular docking (e.g., AutoDock Vina) can predict interactions with target proteins .

Q. How can researchers optimize crystallization conditions for X-ray analysis?

- Solvent Screening : Use solvent pairs (e.g., ethanol/water, CHCl₃/hexane) for slow vapor diffusion. achieved crystals by diffusing ethanol into a DCM solution .

- Temperature Gradients : Cool saturated solutions from 40°C to 4°C at 0.5°C/hr to promote nucleation.

- Additives : Introduce trace co-solvents (e.g., acetonitrile) or salts (e.g., NH₄PF₆) to improve crystal quality.

Q. What mechanistic insights can be gained from studying sulfonamide reactivity in cross-coupling reactions?

- Buchwald-Hartwig Amination : The bromo substituent enables Pd-catalyzed coupling with amines. Monitor reaction progress via GC-MS and optimize ligands (e.g., XPhos) for C–N bond formation.

- Suzuki-Miyaura Coupling : Replace Br with aryl/heteroaryl groups using boronic acids. Use microwave irradiation (100–120°C, 30 mins) to accelerate coupling, as shown in for bipyrimidine derivatives .

Methodological Considerations for Data Interpretation

Q. How should researchers address discrepancies in biological activity data across studies?

- Assay Variability : Standardize protocols (e.g., enzyme concentration, pH, incubation time). notes that serine protease inhibition is pH-sensitive (optimal at pH 7.4–8.0) .

- Membrane Permeability : Use logP calculations (e.g., ACD/Percepta) to correlate lipophilicity with cellular uptake. emphasizes trifluoromethyl groups enhancing blood-brain barrier penetration .

- Control Experiments : Include positive controls (e.g., known inhibitors) and validate cell viability via MTT assays.

Q. What advanced techniques are recommended for probing electronic effects in sulfonamides?

- UV-Vis Spectroscopy : Monitor charge-transfer transitions influenced by electron-withdrawing groups (e.g., Br, F).

- Cyclic Voltammetry : Measure redox potentials to assess electron-deficient aromatic systems.

- Hammett Analysis : Correlate substituent σ values with reaction rates or binding affinities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.